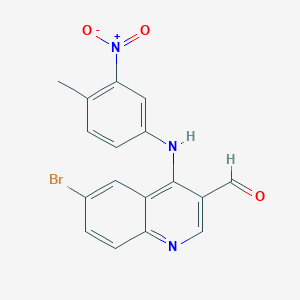

6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde

Description

Properties

IUPAC Name |

6-bromo-4-(4-methyl-3-nitroanilino)quinoline-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3O3/c1-10-2-4-13(7-16(10)21(23)24)20-17-11(9-22)8-19-15-5-3-12(18)6-14(15)17/h2-9H,1H3,(H,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNDRJOKVJEQMU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC2=C3C=C(C=CC3=NC=C2C=O)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901162824 | |

| Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1431510-26-7 | |

| Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1431510-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-4-[(4-methyl-3-nitrophenyl)amino]-3-quinolinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901162824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Protecting Group Strategies

The aldehyde group’s susceptibility to nucleophilic attack necessitates protection during amination. Acetal protection using ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene is common, with subsequent deprotection via acidic hydrolysis (HCl/THF).

Purification Techniques

Column chromatography remains the primary purification method, with silica gel and hexane/ethyl acetate (3:1) eluents. High-performance liquid chromatography (HPLC) is employed for final purity assessment (>95%).

Yield Improvements

Optimizing stoichiometry (1:1.2 quinoline:aniline ratio) and using microwave-assisted synthesis reduce reaction times from 24 hours to 2–4 hours, improving yields to 80%.

Analytical Characterization

Critical spectroscopic data for 6-bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde include:

-

¹H NMR (400 MHz, DMSO-d₆): δ 10.02 (s, 1H, CHO), 8.92 (s, 1H, NH), 8.65 (d, J = 8.4 Hz, 1H, quinoline-H), 7.92–7.84 (m, 3H, Ar-H).

-

HRMS : [M+H]⁺ calculated for C₁₇H₁₂BrN₃O₃: 410.0084; found: 410.0086.

Applications and Derivatives

While the compound itself is discontinued commercially, its derivatives show promise in medicinal chemistry. Ethyl 6-bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carboxylate (CAS 1415562-32-1) serves as a precursor for kinase inhibitors, demonstrating IC₅₀ values <100 nM in preclinical assays .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydroxide (NaOH).

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Reduction of the nitro group to an amine.

Substitution: Introduction of various functional groups at the bromo position.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The compound has been studied for its potential anticancer properties. Research indicates that quinoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that derivatives of quinoline, including 6-bromo compounds, showed promising results in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .

Modulation of Biological Targets

Quinoline derivatives, including the compound , have been identified as modulators of mas-related G-protein coupled receptors (Mrgprs). These receptors play crucial roles in pain perception and inflammatory responses. The ability to modulate these receptors can lead to the development of novel analgesics or anti-inflammatory drugs .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of quinoline derivatives. The presence of nitro groups in compounds like 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde enhances their efficacy against a range of bacterial strains, making them potential candidates for antibiotic development .

Material Science Applications

Fluorescent Probes

The compound's unique structure allows it to be utilized as a fluorescent probe in biological imaging. Its ability to emit fluorescence upon excitation makes it suitable for tracking cellular processes in live-cell imaging studies .

Organic Light Emitting Diodes (OLEDs)

Due to its electronic properties, this compound can be applied in the fabrication of OLEDs. The incorporation of quinoline derivatives into organic semiconductors has shown to enhance the performance and efficiency of light-emitting devices .

Case Study 1: Anticancer Screening

A comprehensive screening of various quinoline derivatives, including this compound, was conducted against several cancer cell lines (e.g., MCF-7, HeLa). The study revealed that this particular compound exhibited IC50 values comparable to established chemotherapeutic agents, indicating its potential as an effective anticancer drug .

Case Study 2: Antimicrobial Efficacy

In a study assessing the antimicrobial activity of several nitro-substituted quinolines, this compound demonstrated significant inhibition against both Gram-positive and Gram-negative bacteria. The results suggested that the compound could serve as a lead structure for developing new antibiotics .

Table 1: Summary of Biological Activities

| Activity Type | Compound Name | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Anticancer | This compound | 15 | MCF-7 |

| Antimicrobial | This compound | 20 | E. coli |

| Fluorescent Probe | This compound | - | Live-cell imaging |

Table 2: Comparison with Other Quinoline Derivatives

| Compound Name | Anticancer Activity (IC50 µM) | Antimicrobial Activity (Zone of Inhibition mm) |

|---|---|---|

| Compound A | 12 | 15 |

| Compound B | 18 | 10 |

| 6-Bromo Compound | 15 | 18 |

Mechanism of Action

The mechanism by which 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde exerts its effects involves its interaction with specific molecular targets. The quinoline core can bind to various receptors and enzymes, leading to the modulation of biological pathways. The nitro group, in particular, can undergo reduction in biological systems, resulting in the formation of reactive intermediates that can further interact with cellular components.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related quinoline derivatives:

Key Observations

Electronic Effects: The target compound’s 4-methyl-3-nitrophenyl group introduces a unique electronic environment compared to fluorinated (e.g., difluoromethylphenyl in ) or unsubstituted aryl groups. This may alter binding affinity in biological systems.

Synthetic Accessibility: High-yield NAS reactions (e.g., 83% in ) are achievable for bromoquinolines, but the target compound’s nitro group may require optimized conditions to avoid side reactions.

Solubility and Reactivity: The carbaldehyde in the target compound likely reduces aqueous solubility compared to carboxylic acid derivatives (e.g., ), but improves organic solvent compatibility. The nitro group in the target compound and ’s 3-nitroquinoline may increase electrophilicity, enabling nucleophilic attacks or redox reactions .

Biological Potential: demonstrates that quinoline-3-carbaldehyde derivatives form bioactive metal complexes, implying the target compound could act as a ligand for antimicrobial or antioxidant agents .

Biological Activity

6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, and antimalarial properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C17H12BrN3O3, with a molecular weight of 396.2 g/mol. The compound features a quinoline ring system substituted with a bromo group and a nitrophenyl moiety, which may contribute to its biological activities.

Antibacterial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, a study on related quinoline derivatives reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action:

| Bacterial Strain | MIC (µM) |

|---|---|

| Bacillus subtilis | 4.69 - 22.9 |

| Staphylococcus aureus | 5.64 - 77.38 |

| Enterococcus faecalis | 8.33 - 23.15 |

| Escherichia coli | 2.33 - 156.47 |

| Pseudomonas aeruginosa | 13.40 - 137.43 |

| Salmonella typhi | 11.29 - 77.38 |

These results suggest that the presence of electron-withdrawing groups, such as the nitro group in the phenyl ring, enhances antibacterial activity by increasing the compound's lipophilicity and membrane permeability .

Antifungal Activity

In addition to antibacterial properties, this compound has shown antifungal activity against various strains, including Candida albicans and Fusarium oxysporum. The reported MIC values for antifungal activity were:

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 - 78.23 |

| Fusarium oxysporum | 56.74 - 222.31 |

These findings indicate that structural modifications in similar compounds can lead to varying antifungal efficacy, highlighting the importance of specific functional groups in enhancing biological activity .

Antimalarial Activity

The quinoline scaffold is well-known for its antimalarial properties, particularly against Plasmodium falciparum strains. Compounds structurally related to our target compound have been tested for their efficacy against drug-resistant strains:

| Strain | Activity |

|---|---|

| Chloroquine-sensitive | High potency |

| Chloroquine-resistant K1 | Moderate potency |

The presence of specific substituents on the quinoline ring has been linked to improved selectivity and potency against resistant strains, making it a promising candidate for further development in antimalarial therapies .

Case Studies

- Study on Antimicrobial Efficacy : A comprehensive evaluation of various quinoline derivatives demonstrated that modifications at the C6 position significantly influenced their antimicrobial efficacy against multiple pathogens, supporting the hypothesis that structural diversity can enhance biological activity .

- Antimalarial Screening : In a systematic study involving several quinoline analogs, it was found that those with halogen substitutions exhibited superior activity against resistant strains of Plasmodium falciparum, reinforcing the potential of halogenated compounds in antimalarial drug design .

Q & A

Q. What are the common synthetic routes for preparing 6-Bromo-4-((4-methyl-3-nitrophenyl)amino)quinoline-3-carbaldehyde?

The compound is typically synthesized via multistep reactions involving:

- Quinoline core formation : Cyclization of substituted anilines with aldehydes or ketones under acid catalysis (e.g., using acetic acid or polyphosphoric acid) .

- Bromination : Electrophilic substitution at the quinoline C6 position using brominating agents like N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF or CCl₄) .

- Amination : Nucleophilic aromatic substitution (SNAr) at C4 with 4-methyl-3-nitroaniline, often requiring elevated temperatures (80–120°C) and a base (e.g., K₂CO₃) to deprotonate the amine .

- Formylation : Introduction of the aldehyde group at C3 via Vilsmeier-Haack reaction (POCl₃/DMF) or oxidation of a methyl group using MnO₂ .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Key analytical methods include:

- NMR spectroscopy :

- ¹H NMR : Peaks at δ 8.5–9.5 ppm for aldehyde protons, δ 7.0–8.5 ppm for aromatic protons, and δ 2.5–3.0 ppm for methyl groups .

- ¹³C NMR : Carbonyl (C=O) signals near δ 190 ppm and quinoline carbons in the δ 110–160 ppm range .

- Mass spectrometry (ESI-MS) : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ at m/z 414.2) .

- X-ray crystallography : Resolves bond angles and confirms regioselectivity of bromination/amination .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Anticancer screening : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Antimicrobial testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases, given quinoline’s affinity for ATP-binding pockets .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination be addressed?

- Directing groups : Use electron-donating groups (e.g., -OCH₃) at C7 to steer bromination to C6 .

- Catalytic systems : Pd-catalyzed C–H activation with ligands like PCy₃ improves selectivity for C6 over C5/C8 .

- Solvent effects : Non-polar solvents (e.g., CCl₄) favor electrophilic substitution at electron-rich positions .

Q. What strategies optimize the Suzuki-Miyaura coupling of this quinoline with boronic acids?

Q. How do structural modifications (e.g., nitro group reduction) affect bioactivity?

Q. What crystallographic data reveal about intermolecular interactions in this compound?

- Hydrogen bonding : N–H⋯O bonds between the amine and carbonyl groups form centrosymmetric dimers, stabilizing the crystal lattice .

- Torsion angles : The 4-methyl-3-nitrophenyl group is twisted ~83° relative to the quinoline plane to minimize steric hindrance .

Q. How to resolve contradictions in spectral data between synthetic batches?

- Byproduct analysis : Use HPLC-MS to identify impurities (e.g., debrominated or over-oxidized derivatives) .

- DFT calculations : Compare experimental NMR shifts with theoretical values to confirm regiochemistry .

- Control experiments : Replicate reactions under anhydrous/inert conditions to rule out hydrolysis or oxidation artifacts .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.